molecular formula C4HF7O2<br>C3F7COOH B1679599 Heptafluorobutyric acid CAS No. 375-22-4

Heptafluorobutyric acid

Cat. No.: B1679599
CAS No.: 375-22-4
M. Wt: 214.04 g/mol
InChI Key: YPJUNDFVDDCYIH-UHFFFAOYSA-N
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Description

Heptafluorobutyric acid, also known as perfluorobutanoic acid, is an organic compound with the chemical formula C₄HF₇O₂. It is a perfluorinated derivative of butyric acid, characterized by the replacement of all hydrogen atoms with fluorine atoms. This compound is commonly used as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (HPLC) due to its strong acidity and hydrophobic nature .

Mechanism of Action

Target of Action

Heptafluorobutyric acid (HFBA) is primarily used as an ion-pairing agent in analytical chemistry, notably in high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) . Its primary targets are biomolecules, particularly those with carboxylic acid moieties . The strong acidity of HFBA ensures that these acidic groups remain protonated .

Mode of Action

HFBA interacts with its targets by ensuring that other acidic groups such as carboxylic acid moieties on biomolecules remain protonated . This protonation allows the biomolecule samples to interact with organic solvents in processes such as reverse phase chromatography . The longer alkyl chain of HFBA makes it more hydrophobic than trifluoroacetic acid (TFA), allowing it to be utilized with more hydrophobic samples .

Biochemical Pathways

It is known that hfba is used in the sequencing, synthesis, and solubilizing of proteins and peptides . It is also used as a mobile phase modifier for the enhancement of selectivity in the HPLC analysis of histone proteins .

Pharmacokinetics

It is known that hfba is a strong acid and ion-pairing agent . Its strong acidity and hydrophobic nature due to its long alkyl chain likely influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of HFBA’s action is the enhancement of the selectivity and efficiency of analytical processes such as HPLC and GC/MS . By ensuring the protonation of acidic groups on biomolecules, HFBA allows these molecules to interact with organic solvents, facilitating their analysis .

Action Environment

The action of HFBA can be influenced by environmental factors. For instance, it is recommended to use HFBA only outdoors or in a well-ventilated area . Furthermore, HFBA has been detected in a variety of water sources, leading to concerns for dermal exposure . .

Preparation Methods

Heptafluorobutyric acid can be synthesized through various methods. One common synthetic route involves the fluorination of butyric acid derivatives. The process typically includes the use of fluorinating agents such as cobalt trifluoride (CoF₃) or elemental fluorine (F₂) under controlled conditions. The reaction is highly exothermic and requires careful handling to prevent decomposition .

In industrial settings, this compound is produced through the electrochemical fluorination of butyric acid or its esters. This method involves the use of an electrolytic cell with a fluorine-containing electrolyte, resulting in the substitution of hydrogen atoms with fluorine atoms .

Chemical Reactions Analysis

Heptafluorobutyric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce perfluorobutyric anhydride.

    Reduction: Reduction reactions are less common due to the stability of the C-F bond.

    Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Heptafluorobutyric acid is often compared with other perfluorinated carboxylic acids, such as:

    Trifluoroacetic acid (TFA): TFA is less hydrophobic than this compound due to its shorter alkyl chain.

    Perfluorooctanoic acid (PFOA): PFOA has a longer alkyl chain and is more hydrophobic than this compound.

This compound is unique in its balance of strong acidity and hydrophobicity, making it particularly useful in analytical chemistry for the separation of complex mixtures .

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanoic acid
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InChI

InChI=1S/C4HF7O2/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H,12,13)
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InChI Key

YPJUNDFVDDCYIH-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O
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Molecular Formula

C3F7COOH, C4HF7O2
Record name PFBA
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Related CAS

2218-54-4 (hydrochloride salt), 3794-64-7 (silver(1+) salt)
Record name Perfluorobutyric acid
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DSSTOX Substance ID

DTXSID4059916
Record name Perfluorobutanoic acid
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Molecular Weight

214.04 g/mol
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Physical Description

Colorless liquid with an unpleasant odor; [MSDSonline]
Record name Perfluorobutyric acid
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CAS No.

375-22-4
Record name Heptafluorobutyric acid
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Record name Perfluorobutyric acid
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Record name Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-
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Record name Heptafluorobutyric acid
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Record name PERFLUOROBUTYRIC ACID
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Synthesis routes and methods

Procedure details

The following run illustrates the metathetical reaction of impure heptafluorobutyryl fluoride with butyric acid in the presence of butyric anhydride to give heptafluorobutyric acid and butyryl fluoride and the recovery of products from the reaction mixture by fractional distillation.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptafluorobutyric acid
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Heptafluorobutyric acid
Reactant of Route 5
Heptafluorobutyric acid
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Heptafluorobutyric acid

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